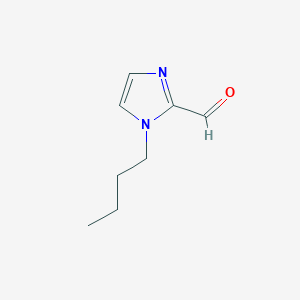

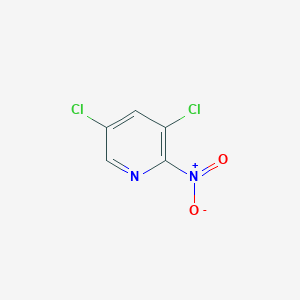

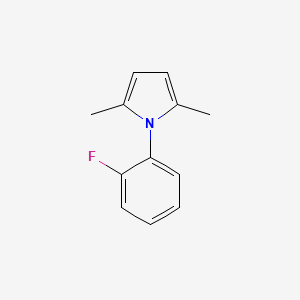

![molecular formula C11H15NO4S B1335583 3-[(Sec-butylamino)sulfonyl]benzoic acid CAS No. 7326-76-3](/img/structure/B1335583.png)

3-[(Sec-butylamino)sulfonyl]benzoic acid

Übersicht

Beschreibung

3-[(Sec-butylamino)sulfonyl]benzoic acid (3-SBAB) is an organic compound that is used as a reagent in several organic synthesis reactions. It is a white crystalline solid that is soluble in water, methanol, and ethanol. 3-SBAB is a useful reagent for the synthesis of heterocyclic compounds, such as thiazoles, imidazoles, and oxazoles, as well as for the synthesis of several other organic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals and other chemicals.

Wissenschaftliche Forschungsanwendungen

Metal Ion Extraction : A study by Morohashi et al. (2014) explored the synthesis and properties of sulfonyl-bridged oligo(benzoic acid)s, which showed high extractability towards lanthanoid ions. This highlights their potential in applications related to metal ion extraction and separation (Morohashi et al., 2014).

C-H Sulfonylation : Liu et al. (2015) demonstrated the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives, indicating the use of these compounds in the synthesis of aryl sulfones with high regioselectivity (Liu et al., 2015).

Friedel-Crafts Sulfonylation : Nara, Harjani, and Salunkhe (2001) reported the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation, involving benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This process resulted in almost quantitative yields, demonstrating a potential application in organic synthesis (Nara, Harjani & Salunkhe, 2001).

Benzoic Acid Functionalization : Li et al. (2016) explored the Pd(II)-catalyzed meta-C–H functionalization of benzoic acid derivatives. This method offers a useful tool for organic synthesis, enabling selective functionalization of benzoic acids (Li et al., 2016).

Stress Tolerance in Plants : Research by Senaratna et al. (2004) indicated that benzoic acid derivatives could induce multiple stress tolerance in plants, similar to salicylic and acetylsalicylic acids. This suggests a potential application in agricultural and botanical research (Senaratna et al., 2004).

Decarboxylative Sulfoximination : Xu, Su, and Ritter (2022) achieved the first decarboxylative sulfoximination of benzoic acids, indicating its application in the synthesis of sulfoximines, important scaffolds in drug discovery (Xu, Su & Ritter, 2022).

C-H Amidation : Lee and Chang (2015) developed an Ir-catalyzed mild C-H amidation of benzoic acids, demonstrating a method for generating N-sulfonyl anthranilic acids, crucial in biological molecule synthesis (Lee & Chang, 2015).

Ring-Opening Polymerization Catalysis : Sun et al. (2017) described the use of benzoic acid in combination with a dual H-bond donor for the ring-opening polymerization of lactones, offering a method for synthesizing biodegradable aliphatic polyesters (Sun et al., 2017).

Wirkmechanismus

While specific information on the mechanism of action of “3-[(Sec-butylamino)sulfonyl]benzoic acid” is not available, sulfonamide drugs, which have a similar sulfonyl functional group, are known to inhibit bacterial growth by acting as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Eigenschaften

IUPAC Name |

3-(butan-2-ylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-8(2)12-17(15,16)10-6-4-5-9(7-10)11(13)14/h4-8,12H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMUKJSWCWYSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406679 | |

| Record name | 3-[(sec-butylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7326-76-3 | |

| Record name | 3-[[(1-Methylpropyl)amino]sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7326-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(sec-butylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

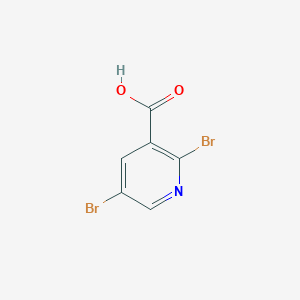

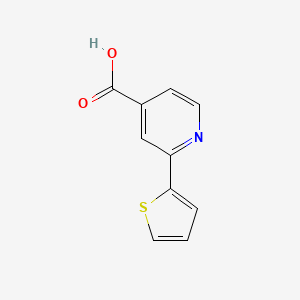

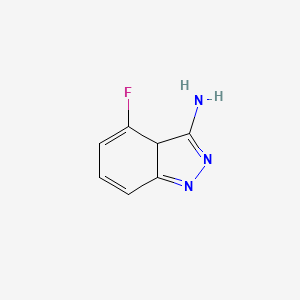

![3H-Imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B1335515.png)

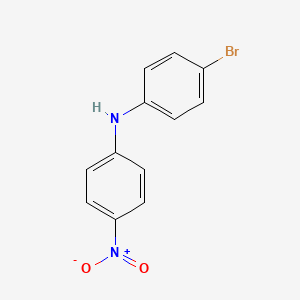

![7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1335540.png)